molecular formula C7H10O2 B2884046 (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol CAS No. 20224-39-9

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol

Cat. No.: B2884046
CAS No.: 20224-39-9
M. Wt: 126.155
InChI Key: TZLWRLOYRRZECT-UMRXKNAASA-N
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Description

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is a stereochemically defined compound belonging to the norbornene family. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two hydroxyl groups. The unique stereochemistry of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and maleic anhydride forms the norbornene skeleton, which is subsequently hydroxylated to yield the diol. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the hydroxylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity and stereochemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include norbornanone, norbornane, and various substituted norbornene derivatives .

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into the active sites of these targets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,4S)-1,7,7-Trimethylnorbornane-2,3-diol
  • Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Uniqueness

What sets (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol apart from similar compounds is its specific stereochemistry and the presence of both a double bond and two hydroxyl groups. This unique combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .

Properties

IUPAC Name

(1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-9H,3H2/t4-,5+,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLWRLOYRRZECT-UMRXKNAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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